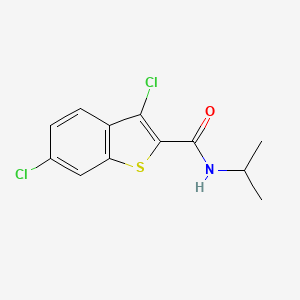
3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of chlorine atoms at the 3 and 6 positions, an isopropyl group attached to the nitrogen atom, and a carboxamide group at the 2 position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the chlorination of benzothiophene to introduce chlorine atoms at the 3 and 6 positions. This is followed by the introduction of the isopropyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amide coupling reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the carboxamide group to an amine.
Substitution: The chlorine atoms at the 3 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiophene derivatives.
Scientific Research Applications
3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-(propan-2-yl)pyridine-2-carboxamide
- 3,6-dichloro-N-(3-propan-2-ylphenyl)-2-pyridinecarboxamide
- 3,6-dichloro-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide
Uniqueness
3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core structure, which imparts distinct chemical and biological properties compared to similar compounds with pyridine or phenyl cores. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H11Cl2NOS |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
3,6-dichloro-N-propan-2-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H11Cl2NOS/c1-6(2)15-12(16)11-10(14)8-4-3-7(13)5-9(8)17-11/h3-6H,1-2H3,(H,15,16) |
InChI Key |
XGXOMKGEHDVDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















